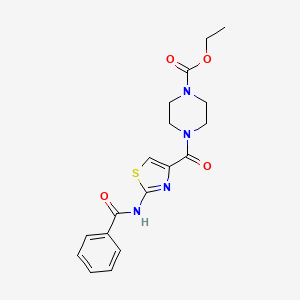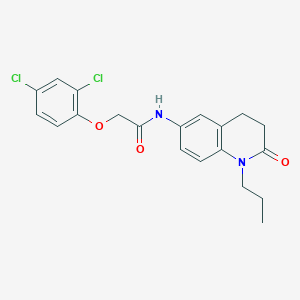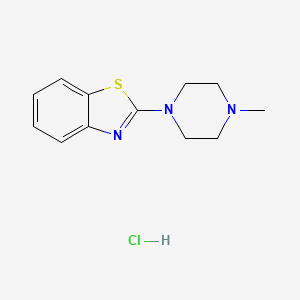![molecular formula C13H18ClN3OS B6489045 4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1215625-76-5](/img/structure/B6489045.png)
4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride (4MMPBTHCl) is an organic compound that has been studied for its potential applications in medical and scientific research. 4MMPBTHCl is a synthetic compound that has been found to have a variety of biochemical and physiological effects. It is a member of the piperazine family of compounds and is a white, crystalline solid. 4MMPBTHCl has been proposed as a potential therapeutic agent for various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
科学的研究の応用
4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has been studied for its potential applications in medical and scientific research. It has been proposed as a potential therapeutic agent for various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and for its potential to act as a neuroprotective agent. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and addiction.
作用機序
The exact mechanism of action of 4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of serotonin and dopamine in the brain. This inhibition of MAO activity leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to a variety of beneficial effects, including improved mood and enhanced cognitive functioning. Additionally, this compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.
実験室実験の利点と制限
4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has several advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and purify. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, this compound also has several limitations. It is not approved for human use and has not been tested in clinical trials, so its safety and efficacy in humans is not yet known. Additionally, its mechanism of action is not fully understood, so further research is needed to better understand its effects.
将来の方向性
There are several potential future directions for research on 4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride. The compound could be studied further to better understand its mechanism of action and its effects on the body. Additionally, further research could be conducted to determine its safety and efficacy in humans. Finally, this compound could be studied for its potential use in the treatment of a variety of diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
合成法
4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is synthesized using a multi-step process. The synthesis begins with the reaction of 4-methylpiperazine and 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction mixture is then heated to reflux and the product is isolated and purified by column chromatography. The final product is a white, crystalline solid.
特性
IUPAC Name |
4-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-15-6-8-16(9-7-15)13-14-12-10(17-2)4-3-5-11(12)18-13;/h3-5H,6-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCIKWCYWVNJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC=C3S2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488964.png)
![8-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488981.png)



![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6488997.png)
![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6488999.png)
![N-(4-bromophenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489012.png)
![N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489014.png)
![5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489022.png)
![1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489028.png)



